5-(二甲氧甲基)呋喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

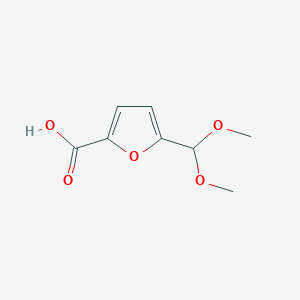

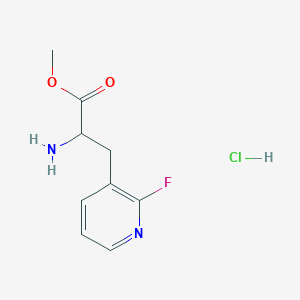

“5-(Dimethoxymethyl)furan-2-carboxylic acid” is a structural analog of diacids . It is a furan platform chemical, which are directly available from biomass (furfural and 5-hydroxy-methylfurfural) .

Synthesis Analysis

The synthesis of “5-(Dimethoxymethyl)furan-2-carboxylic acid” involves several steps. One method involves the reaction of 5-hydroxymethylfurfural with ethyl esters and phosphotungstic acid . Other methods include the oxidation reactions of various 2,5-disubstituted furans utilizing a variety of inorganic oxidants . The synthesis of this compound can also be achieved by the oxidation-dehydration of fructose .Molecular Structure Analysis

The molecular structure of “5-(Dimethoxymethyl)furan-2-carboxylic acid” is similar to that of 2,5-Furandicarboxylic acid (FDCA), which consists of two carboxylic acid groups attached to a central furan ring .Chemical Reactions Analysis

The chemical reactions involving “5-(Dimethoxymethyl)furan-2-carboxylic acid” are complex and involve several steps. For example, the oxidation of 5-hydroxymethyl furfural to 2,5-furan dicarboxylic acid under mild aqueous conditions has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Dimethoxymethyl)furan-2-carboxylic acid” are similar to those of 2,5-Furandicarboxylic acid (FDCA). FDCA is a white solid with a density of 1.604 g/cm³. It has a melting point of 342 °C and a boiling point of 420 °C. It is soluble in DMSO .科学研究应用

Biorefinery Feedstock

DMFCA is a furan-based platform chemical (FPC) that can be directly derived from biomass, such as furfural and 5-hydroxymethylfurfural (HMF) . As a biorefinery feedstock, DMFCA serves as a renewable alternative to traditional petrochemicals. Its unique structure allows for various downstream applications.

Biomedical Applications

Drug Design: Researchers have explored DMFCA derivatives for drug development. By modifying the furan ring and carboxylic acid group, novel compounds with potential antibacterial, antiviral, or anticancer properties can be synthesized . These derivatives may act as enzyme inhibitors or modulate cellular pathways.

Catalysis and Green Chemistry

Oxidative Esterification: DMFCA derivatives can serve as catalysts or ligands in various reactions. For instance, transition metal oxide-modified Au/TiO2 catalysts have been used for the oxidative esterification of HMF to produce FDCA . These green chemistry approaches minimize environmental impact.

Chiral Synthesis

Enantioselective Reactions: Researchers have explored chiral furans derived from DMFCA for enantioselective synthesis. These compounds can be used as chiral auxiliaries or ligands in asymmetric transformations.

For more in-depth information, you can refer to the original research articles . If you have any specific questions or need further details, feel free to ask!

作用机制

The mechanism of action of “5-(Dimethoxymethyl)furan-2-carboxylic acid” involves several steps. For example, the oxidation of 5-hydroxymethyl furfural to 2,5-furan dicarboxylic acid involves the N-modification of FeOx, which adjusts the electronic cloud distribution of FeOx, increasing surface lattice oxygen ratio and oxygen mobility .

未来方向

The future directions for “5-(Dimethoxymethyl)furan-2-carboxylic acid” involve its potential use as a renewable resource in the chemical industry. It is part of the furan platform chemicals, which are seen as an important part of the switch from traditional resources such as crude oil to biomass . The oxidation of 5-hydroxymethyl furfural to 2,5-furan dicarboxylic acid is seen as a promising area for future research .

属性

IUPAC Name |

5-(dimethoxymethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-11-8(12-2)6-4-3-5(13-6)7(9)10/h3-4,8H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTSFOBTGFIXPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(O1)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dimethoxymethyl)furan-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-[(diethylamino)(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B2737821.png)

![4-[(2,5-dimethylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2737822.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-[4-(ethylthio)-1H-pyrrolo[3,2-c]pyridin-1-yl]acetamide](/img/structure/B2737825.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2737831.png)

![N-[4-(2-phenylethynyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2737834.png)

![Methyl 1-oxo-2-[3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanoylamino]isoquinoline-4-carboxylate](/img/structure/B2737835.png)

![tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate](/img/structure/B2737838.png)

![ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2737839.png)